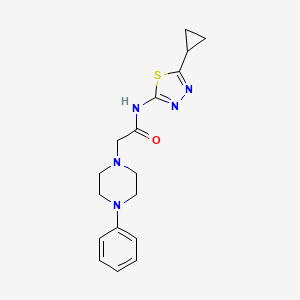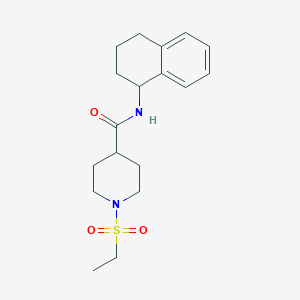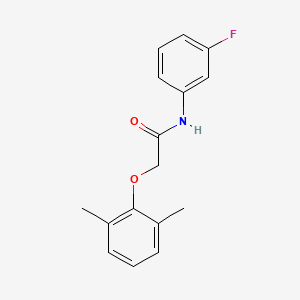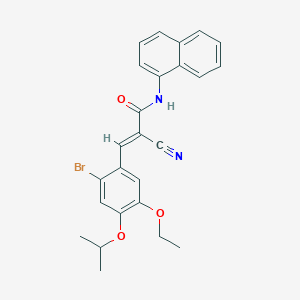![molecular formula C23H22N2O3S B4579404 3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4579404.png)
3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione
Overview
Description
Synthesis Analysis
The synthesis of thiazolidinedione derivatives, including compounds similar to the one , often involves the Knoevenagel condensation reaction. This reaction typically involves the condensation of aldehydes with thiazolidine-2,4-dione in the presence of catalytic amounts of a base. For example, a series of 5-benzylidenethiazolidine-2,4-diones was synthesized by the Knoevenagel condensation of aromatic aldehydes with thiazolidine-2,4-dione under microwave irradiation without solvent, showcasing a method that could potentially be applied to the synthesis of the compound (Yang et al., 2003).
Scientific Research Applications
Hypoglycemic and Hypolipidemic Activities
Research has shown that thiazolidinediones, including those related to the compound , have been synthesized and evaluated for their potential in treating metabolic disorders. These compounds have demonstrated significant effects on triglyceride accumulation in vitro and hypoglycemic and hypolipidemic activities in vivo, particularly in genetically diabetic mice models. Such findings suggest a promising avenue for the development of new therapeutic agents targeting diabetes and related metabolic syndromes (Kim et al., 2004).
Antimicrobial and Antifungal Evaluation
Another application of thiazolidinediones includes their evaluation for antimicrobial and antifungal properties. Various derivatives of thiazolidinediones have been synthesized and tested against a range of bacterial and fungal pathogens. These studies have highlighted the potential of thiazolidinediones as a basis for developing new antimicrobial and antifungal agents, showcasing their effectiveness against specific strains of bacteria and fungi (Jat et al., 2006), (Prakash et al., 2011).
Anticancer Activity
Thiazolidinediones have also been explored for their anticancer potential, with studies focusing on the synthesis of novel derivatives and their in vitro antiproliferative activity against various human cancer cell lines. These investigations have identified compounds with potent antiproliferative activity, underscoring the role of thiazolidinediones in the development of new anticancer treatments (Chandrappa et al., 2008).
Molecular Docking and ADME Studies
Recent studies have also focused on the design and molecular docking analyses of thiazolidinedione derivatives to assess their potential as antimicrobial and antiproliferative agents. These studies involve advanced computational methods to predict the interaction of these compounds with specific protein targets, providing insights into their mechanism of action and optimizing their properties for better therapeutic efficacy (Kumar et al., 2022).
properties
IUPAC Name |
(5Z)-3-[2-(4-methylphenyl)-2-oxoethyl]-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-16-4-8-18(9-5-16)20(26)15-25-22(27)21(29-23(25)28)14-17-6-10-19(11-7-17)24-12-2-3-13-24/h4-11,14H,2-3,12-13,15H2,1H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNMNSYSXPTXOC-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)N4CCCC4)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)N4CCCC4)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4579325.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4579332.png)
![methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4579334.png)
![N-(2,5-dimethoxyphenyl)-2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579347.png)
![3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B4579353.png)


![N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4579393.png)
![N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B4579411.png)


![2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4579437.png)
